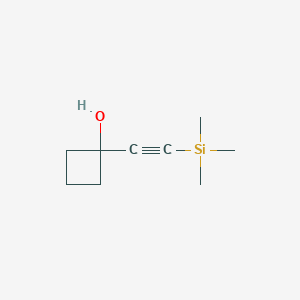

1-((Trimethylsilyl)ethynyl)cyclobutanol

Description

1-((Trimethylsilyl)ethynyl)cyclobutanol is a cyclobutane-based organosilicon compound featuring a hydroxyl group and a trimethylsilyl-protected ethynyl substituent. This structure combines the steric and electronic effects of the silyl group with the strained cyclobutane ring, making it a valuable intermediate in organic synthesis, particularly for cross-coupling reactions and photocycloadditions . Its applications span pharmaceuticals, materials science, and catalysis, where its unique reactivity profile enables selective transformations.

Properties

Molecular Formula |

C9H16OSi |

|---|---|

Molecular Weight |

168.31 g/mol |

IUPAC Name |

1-(2-trimethylsilylethynyl)cyclobutan-1-ol |

InChI |

InChI=1S/C9H16OSi/c1-11(2,3)8-7-9(10)5-4-6-9/h10H,4-6H2,1-3H3 |

InChI Key |

WKFQDESOSQDVKI-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C#CC1(CCC1)O |

Origin of Product |

United States |

Preparation Methods

General Considerations

The synthesis of this compound typically involves the introduction of the trimethylsilyl-ethynyl moiety onto a cyclobutanol scaffold. The key challenge lies in the selective alkynylation of the cyclobutanone or cyclobutanol precursor without compromising the integrity of the cyclobutanol ring or the hydroxyl group.

Preparation via Alkynylation of Cyclobutanone Derivatives

A common strategy involves nucleophilic addition of a trimethylsilyl-protected acetylide anion to cyclobutanone, yielding the corresponding cyclobutanol with the ethynyl substituent protected by the trimethylsilyl group.

Generation of the trimethylsilylacetylide anion by deprotonation of trimethylsilylacetylene (TMS-acetylene) using a strong base such as n-butyllithium or lithium diisopropylamide (LDA) under anhydrous conditions and inert atmosphere (argon or nitrogen).

Subsequent addition of cyclobutanone to the acetylide anion solution at low temperatures (e.g., -78 °C) to control reaction rate and selectivity.

Stirring the mixture to allow nucleophilic attack of the acetylide on the ketone carbonyl, forming the tertiary alkoxide intermediate.

Quenching the reaction with a proton source (e.g., aqueous ammonium chloride) to afford this compound.

This method benefits from high regio- and stereoselectivity, with the trimethylsilyl group protecting the terminal alkyne from side reactions.

Use of Hypervalent Iodine Reagents for Ethynylation

Recent advances have demonstrated the utility of hypervalent iodine reagents, such as ethynyl-1,2-benziodoxol-3(1H)-one (EBX), for the direct ethynylation of alcohols and ketones.

A solution of cyclobutanol or cyclobutanone derivative is mixed with TMS-EBX in dry tetrahydrofuran (THF) under an inert atmosphere at low temperature (-78 °C).

After stirring, addition of tetrabutylammonium fluoride (TBAF) promotes desilylation or facilitates reaction progression.

The reaction mixture is quenched, and the product is purified by flash chromatography to isolate this compound in high yield (up to 93% reported).

This method offers a mild and chemoselective alternative to traditional alkynylation, avoiding the need for strong bases and harsh conditions.

Data Table Summarizing Preparation Methods

Analytical and Mechanistic Insights

The nucleophilic addition mechanism involves the formation of a lithium acetylide intermediate, which attacks the electrophilic carbonyl carbon of cyclobutanone, leading to an alkoxide intermediate that is protonated to yield the cyclobutanol product.

The hypervalent iodine-mediated ethynylation proceeds via transfer of the ethynyl group from the EBX reagent to the substrate, facilitated by fluoride ion activation, resulting in the formation of the trimethylsilyl-protected alkynylated cyclobutanol.

Both methods preserve the cyclobutanol ring and the trimethylsilyl protection, enabling further synthetic transformations.

Experimental Notes and Best Practices

Solvent Drying and Atmosphere: Both methods require rigorously dried solvents (e.g., THF distilled over sodium/benzophenone) and inert atmosphere techniques to prevent moisture or oxygen interference.

Temperature Control: Low temperatures (-78 °C) are crucial to control reaction rates and avoid side reactions or decomposition.

Purification: Flash column chromatography on silica gel using hexane/ethyl acetate mixtures is effective for product isolation.

Safety: Handling of strong bases and hypervalent iodine reagents requires appropriate safety measures, including gloves, eye protection, and working in a fume hood.

- PubChem Compound Summary for this compound, providing structural and molecular data.

- TCI America, protocol for ethynylation using TMS-EBX reagent with detailed reaction conditions and yields.

- RSC Supplementary Data, outlining standard laboratory practices for moisture-sensitive reactions.

Chemical Reactions Analysis

Types of Reactions: 1-((Trimethylsilyl)ethynyl)cyclobutan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.

Major Products:

Oxidation: Cyclobutanone derivatives.

Reduction: Cyclobutane derivatives.

Substitution: Various substituted cyclobutanol derivatives.

Scientific Research Applications

1-((Trimethylsilyl)ethynyl)cyclobutan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-((Trimethylsilyl)ethynyl)cyclobutan-1-ol involves its interaction with various molecular targets and pathways. The trimethylsilyl group can act as a protecting group, allowing selective reactions to occur at other sites on the molecule. Additionally, the ethynyl moiety can participate in cycloaddition reactions, forming new carbon-carbon bonds and expanding the molecular framework.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in ring size, substituents, or functional groups, leading to variations in reactivity, stability, and synthetic utility. Below is a detailed analysis:

N-Boc-1-[(trimethylsilyl)ethynyl]cyclobutanamine (CAS: 1268810-15-6)

- Structure : Replaces the hydroxyl group with a Boc-protected amine.

- Reactivity: The Boc group enhances stability during nucleophilic reactions, while the amine allows for diversification via amidation or alkylation. This contrasts with the hydroxyl group in 1-((Trimethylsilyl)ethynyl)cyclobutanol, which is prone to oxidation or elimination under acidic conditions .

- Applications : Used in peptide coupling and as a precursor for bioactive molecules, whereas the hydroxylated analog is more suited for esterification or etherification.

1-((Trimethylsilyl)ethynyl)cyclohexyl cyclohexanecarboxylate (38g)

- Structure: Features a cyclohexanol ring instead of cyclobutanol, with an ester substituent.

- Reactivity: The larger cyclohexane ring reduces ring strain, lowering reactivity in photocycloadditions compared to the strained cyclobutanol derivative. The ester group enables hydrolysis or transesterification, unlike the hydroxyl group in the cyclobutanol analog .

- Synthetic Utility : Preferable for thermally demanding reactions due to higher stability.

3-(1-(4-Methoxyphenyl)ethoxy)propyl)trimethylsilane (3.59)

- Structure : Lacks the ethynyl group and incorporates a methoxyphenyl ether chain.

- Reactivity: The absence of an ethynyl group eliminates alkyne-based reactivity (e.g., Sonogashira coupling), but the methoxy group enhances electron donation for radical or electrophilic reactions .

- Applications: Primarily used in photoredox catalysis, contrasting with the ethynyl-containing cyclobutanol’s role in cross-coupling.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.